

An In-depth Technical Guide on the Thermochemical Properties of Ethylphosphonic Dichloride

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Compound of Interest

Compound Name: Ethylphosphonic dichloride

Cat. No.: B015551

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and estimated thermochemical properties of **ethylphosphonic dichloride** ($\text{C}_2\text{H}_5\text{P}(\text{O})\text{Cl}_2$). Due to a scarcity of direct experimental data for this specific compound, this guide leverages data from structurally similar organophosphorus compounds to provide reasonable estimations and context. Detailed experimental protocols for determining these properties are also provided.

Physicochemical and Thermochemical Data

The following tables summarize the available and estimated physicochemical and thermochemical data for **ethylphosphonic dichloride**.

Table 1: Physicochemical Properties of **Ethylphosphonic Dichloride**

Property	Value	Source/Citation
Molecular Formula	C ₂ H ₅ Cl ₂ OP	[1] [2]
Molecular Weight	146.94 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[1]
Density	1.376 g/mL at 25 °C	[2]
Boiling Point	71-72 °C at 12 mmHg	[2]
Flash Point	113 °C (closed cup)	[2]
Solubility	Soluble in chloroform and dichloromethane	[3]

Table 2: Thermochemical Properties of **Ethylphosphonic Dichloride** and Related Compounds

Property	Value	Compound	Notes	Source/Citation
Heat of Combustion (ΔH°_c)	-11.0×10^6 J/kg (estimated)	Ethylphosphonic dichloride	Estimated based on the value for ethyl phosphorodichloride.	[4]
-11.0×10^6 J/kg	Ethyl phosphorodichloride	Structurally similar compound.	[4]	
Enthalpy of Formation (ΔH°_f)	-133.1 kcal/mol (for liquid)	Methylphosphonic dichloride	Closely related compound. The value for ethylphosphonic dichloride is expected to be in a similar range.	[5]
Entropy (S°)	Not available	Ethylphosphonic dichloride		
Specific Heat Capacity (C_p)	Not available	Ethylphosphonic dichloride		

Note on Estimated Values: Direct experimental values for the heat of combustion and enthalpy of formation of **ethylphosphonic dichloride** are not readily available in the reviewed literature. The provided estimate for the heat of combustion is based on the experimental value for ethyl phosphorodichloridate ($C_2H_5OPOCl_2$), a compound with a similar structure and molecular weight[4]. The enthalpy of formation of **methylphosphonic dichloride** ($CH_3P(O)Cl_2$) is provided as a reference point for a closely related compound[5].

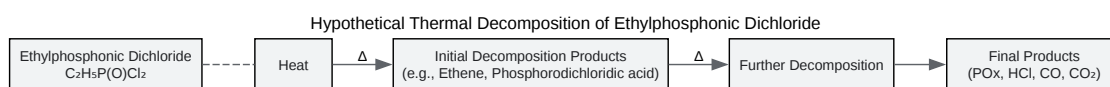
Thermal Decomposition

Upon heating, **ethylphosphonic dichloride** is expected to decompose. While a detailed experimental study on its specific decomposition pathway is not available, information on related organophosphorus compounds suggests a likely course of degradation. The primary

hazardous decomposition products are reported to be oxides of phosphorus, hydrogen chloride gas, carbon monoxide, and carbon dioxide[4].

The thermal decomposition of dialkyl alkylphosphonates, which share the P-C and P=O bonds, proceeds through the elimination of an alkene to form a phosphonic acid[6][7]. A similar initial step for **ethylphosphonic dichloride** could involve the elimination of ethene.

Hypothetical Thermal Decomposition Pathway of **Ethylphosphonic Dichloride**



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Caption: Hypothetical thermal decomposition pathway of **ethylphosphonic dichloride**.

Experimental Protocols

Detailed experimental protocols for determining the thermochemical properties of **ethylphosphonic dichloride** are crucial for obtaining accurate data. The following sections outline the methodologies for key experiments. Given the reactive and moisture-sensitive nature of **ethylphosphonic dichloride**, specific handling precautions are necessary.

This protocol is adapted for a corrosive and volatile liquid.

Objective: To determine the standard enthalpy of combustion (ΔH°) of **ethylphosphonic dichloride**.

Materials:

- Adiabatic bomb calorimeter[8]
- Acid-resistant bomb vessel[9]

- Gelatin capsules or other suitable containers for volatile liquids[10]
- Ignition wire (e.g., nickel-chromium)[10]
- Cotton fuse[9]
- High-purity oxygen
- Distilled water
- Standard substance for calibration (e.g., benzoic acid)
- Analytical balance

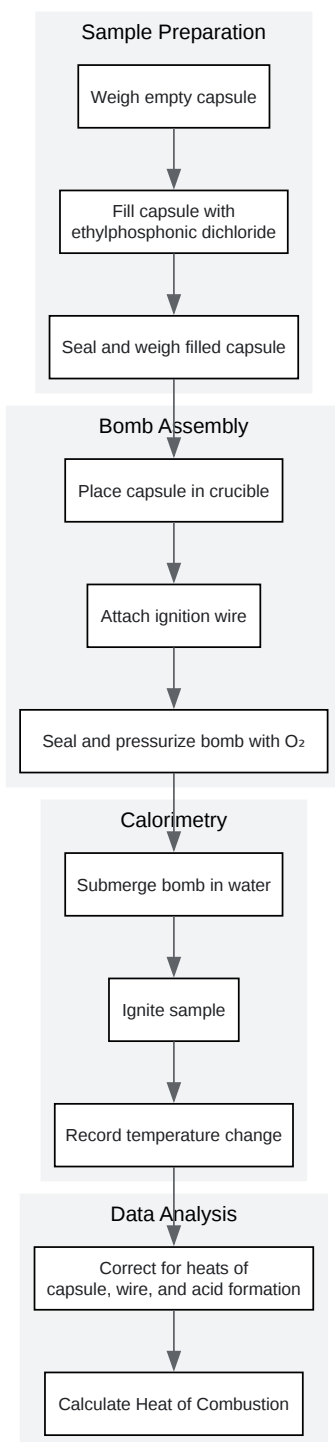
Procedure:

- Calibration: Calibrate the calorimeter using a known mass of benzoic acid to determine the heat capacity of the calorimeter system.
- Sample Preparation:
 - Accurately weigh a gelatin capsule.
 - Using a syringe, carefully fill the capsule with a known mass (typically 0.5 - 1.0 g) of **ethylphosphonic dichloride** in a fume hood.
 - Seal the capsule to prevent evaporation and reaction with atmospheric moisture.
 - Place the sealed capsule in the crucible of the bomb.
- Assembly:
 - Attach a weighed piece of ignition wire to the electrodes of the bomb head, ensuring it is in contact with the capsule.
 - Add a small, known volume of distilled water to the bottom of the bomb to saturate the internal atmosphere and dissolve the acid products.
 - Carefully seal the bomb.

- Purge the bomb with oxygen to remove air and then pressurize it with oxygen to approximately 30 atm.
- Combustion:
 - Submerge the sealed bomb in the calorimeter bucket containing a known mass of distilled water.
 - Allow the system to reach thermal equilibrium.
 - Ignite the sample by passing a current through the ignition wire.
 - Record the temperature rise of the water in the calorimeter at regular intervals until a maximum temperature is reached and the system begins to cool.
- Analysis:
 - After the experiment, release the pressure from the bomb and collect the liquid for analysis of acid formation (e.g., titration to correct for the heat of formation of nitric and hydrochloric acids).
 - Measure the length of any unburned ignition wire.
- Calculation: Calculate the heat of combustion of the sample, making corrections for the heat of combustion of the capsule, the fuse wire, and the formation of acids.

Experimental Workflow for Bomb Calorimetry

Workflow for Bomb Calorimetry of a Liquid Sample

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Caption: Workflow for determining the heat of combustion using a bomb calorimeter.

Objective: To determine the heat capacity, and to identify and quantify thermal transitions such as melting, boiling, and decomposition.

Materials:

- Differential Scanning Calorimeter
- Hermetically sealed sample pans (e.g., gold-plated stainless steel or high-pressure crucibles to contain corrosive and volatile substances)
- Inert purge gas (e.g., nitrogen or argon)
- Reference material (e.g., an empty, sealed pan)
- Analytical balance

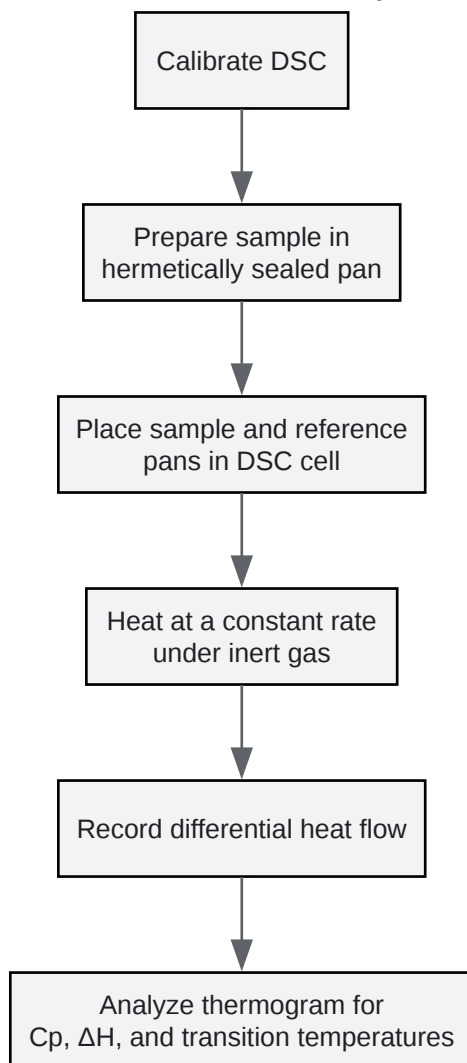
Procedure:

- Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
- Sample Preparation:
 - In an inert atmosphere (e.g., a glovebox), place a small, accurately weighed sample (typically 1-5 mg) into a hermetically sealed pan.
 - Prepare an identical empty sealed pan as a reference.
- Measurement:
 - Place the sample and reference pans into the DSC cell.
 - Heat the sample at a controlled rate (e.g., 10 °C/min) under a constant flow of inert purge gas.
 - Record the differential heat flow between the sample and the reference as a function of temperature.

- Analysis: Analyze the resulting thermogram to determine:
 - Heat Capacity (C_p): From the displacement of the baseline.
 - Enthalpy of Transitions (ΔH): By integrating the area of endothermic or exothermic peaks.
 - Transition Temperatures: From the onset or peak temperatures of transitions.

Experimental Workflow for DSC Analysis

Workflow for DSC Analysis



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Caption: Workflow for performing Differential Scanning Calorimetry.

Objective: To determine the thermal stability and decomposition profile of **ethylphosphonic dichloride**.

Materials:

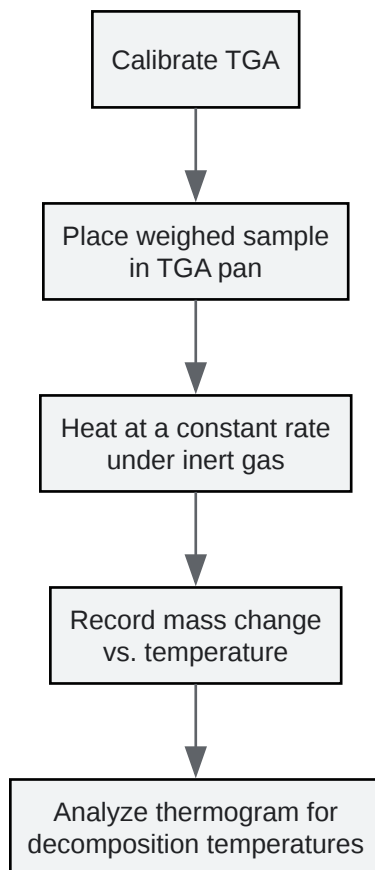
- Thermogravimetric Analyzer
- Sample pans (e.g., alumina or platinum)
- Inert purge gas (e.g., nitrogen or argon)
- Analytical balance

Procedure:

- Calibration: Calibrate the TGA instrument for mass and temperature.
- Sample Preparation: In an inert atmosphere, place a small, accurately weighed sample (typically 5-10 mg) into the TGA sample pan.
- Measurement:
 - Place the sample pan in the TGA furnace.
 - Heat the sample at a controlled rate (e.g., 10 °C/min) under a constant flow of inert purge gas.
 - Continuously record the sample mass as a function of temperature.
- Analysis: Analyze the resulting thermogram (mass vs. temperature) to identify the onset of decomposition and the temperature ranges of mass loss steps. The derivative of the TGA curve can be used to determine the temperatures of maximum decomposition rates.

Experimental Workflow for TGA

Workflow for Thermogravimetric Analysis



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Caption: Workflow for performing Thermogravimetric Analysis.

Conclusion

This technical guide has synthesized the currently available information on the thermochemical properties of **ethylphosphonic dichloride**. While direct experimental data is limited, estimations based on similar compounds provide valuable insights. The detailed experimental protocols provided herein offer a clear path for researchers to obtain the precise data necessary for advanced applications in drug development and other scientific fields. Further experimental and computational studies are warranted to fully characterize the thermochemical behavior of this important organophosphorus compound.

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